4-Methanesulfonyl-3,3-dimethylbut-1-yne
Description
4-Methanesulfonyl-3,3-dimethylbut-1-yne is a substituted alkyne featuring a methanesulfonyl (-SO₂CH₃) group at the 4-position and two methyl groups at the 3,3-positions. Its synthesis involves a two-step process:
Sulfonylation: Reaction of 3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester with methanesulfonyl chloride yields 4-methanesulfonyl-3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (93% yield) .
Deprotection: Treatment with HCl in dichloromethane produces the hydrochloride salt (75% yield), which is further functionalized to generate bioactive compounds .
Properties
Molecular Formula |
C7H12O2S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
3,3-dimethyl-4-methylsulfonylbut-1-yne |
InChI |
InChI=1S/C7H12O2S/c1-5-7(2,3)6-10(4,8)9/h1H,6H2,2-4H3 |
InChI Key |
GVSRULDETFHBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-3,3-dimethylbut-1-yne typically involves the reaction of 3,3-dimethylbut-1-yne with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,3-dimethylbut-1-yne+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrocarbons.
Scientific Research Applications
4-Methanesulfonyl-3,3-dimethylbut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-3,3-dimethylbut-1-yne involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogs
The compound is compared below with three analogs differing in substituents or backbone structure:
Physical and Spectroscopic Properties
- Collision Cross-Section (CCS) : While CCS data for the target compound is unavailable, 4-(ethylsulfanyl)-3-methylbut-1-yne exhibits CCS values ranging from 114.8 Ų ([M-H]⁻) to 132.3 Ų ([M+Na]⁺), suggesting lower polarity compared to sulfonyl analogs .
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, critical for pharmaceutical applications .
Key Research Findings
Synthetic Advantages : The target compound’s high-yield, two-step synthesis offers scalability for industrial applications .
Reactivity Limitations : The methanesulfonyl group’s electron-withdrawing nature may reduce alkyne participation in cycloadditions compared to unsubstituted analogs .
Biological Relevance : Sulfonyl-containing analogs demonstrate superior bioavailability over thioether derivatives due to enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
